molecular formula C15H16O2 B8744660 3-(4-Phenylphenoxy)propan-1-ol CAS No. 173025-78-0

3-(4-Phenylphenoxy)propan-1-ol

Cat. No. B8744660
M. Wt: 228.29 g/mol
InChI Key: UXNMTZJRIDBWSL-UHFFFAOYSA-N
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Description

3-(4-Phenylphenoxy)propan-1-ol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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properties

CAS RN

173025-78-0

Product Name

3-(4-Phenylphenoxy)propan-1-ol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-(4-phenylphenoxy)propan-1-ol

InChI

InChI=1S/C15H16O2/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2

InChI Key

UXNMTZJRIDBWSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 200 ml flask, 7.82 g (41.1 mmol) of 4-hydroxybiphenyl, 83 ml of ethanol, 6 g (43.2 mmol) of 3-bromo-1-propanol and a NaOH aqueous solution (1.73 g (43.2 mmol) of NaOH/6 ml of water) were sequentially added, and the mixture was heated and refluxed for 6.5 hours. To the reaction solution, 50 ml of water was added, whereupon precipitated crystals were collected by filtration and recrystallized from ethanol to obtain 4.0 g (yield: 43%) of 4-(3-hydroxypropoxy)biphenyl (1) as a colorless powder.
Quantity
7.82 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-phenylphenol (4.9 g, 29.0 mmol) and potassium tert-butoxide (3.64 g, 30.3 mmol) in THF (100 mL) was stirred at room temperature for 30 min. The solution was cooled at 0° C. and [1,3,2]dioxathiane 2,2-dioxide (3.6 g, 26.34 mmol) in THF (25 mL) was added. The resulting mixture was stirred at room temperature for 5 hours, and the solvent was removed under vacuum. The residue was dissolved in 6N HCl (15 mL) and heated at 100° C. for 16 hours. The mixture was cooled to room temperature, and the aqueous phase was extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with H2O (3×25 mL) and brine (25 mL), dried (MgSO4), filtered, and concentrated to produce 3-(biphenyl-4-yloxy)-propan-1-ol as a white solid (4.16 g, 63%). 1H-NMR (200.15 MHz, CDCl3): δ 7.57–7.49 (m, 4H), 7.45–7.37 (m, 3H), 6.98 (dd, 2H, J=6.72, 2.14), 4.17 (t, 2H, J=5.9), 3.88 (q, 2H, J=5.9), 2.07 (qn, 2H, J=5.9).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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